

Chemical structure and properties of Bromo-DragonFLY HCl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bromo-DragonFLY

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An In-depth Technical Guide to **Bromo-DragonFLY HCl**

Introduction

Bromo-DragonFLY hydrochloride (HCl), chemically known as 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochloride, is a potent synthetic hallucinogen belonging to the phenethylamine and benzodifuran classes of compounds.[1][2] First synthesized in 1998 by the laboratory of David E. Nichols at Purdue University, it was developed as a research tool to investigate the structure and activity of central nervous system (CNS) serotonin receptors.[1][3][4] Its name is derived from the visual resemblance of its planar benzodifuran core structure to the wings of a dragonfly.[5] **Bromo-DragonFLY** is notable for its exceptionally high potency, which surpasses that of many other phenylalkylamine hallucinogens, and its unusually long duration of action, with effects reportedly lasting up to three days.[3][6][7] This document provides a comprehensive technical overview of the chemical structure, properties, pharmacology, and analytical methodologies related to **Bromo-DragonFLY HCl**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The defining feature of **Bromo-DragonFLY**'s molecular architecture is its rigid, planar benzodifuran core.[5] This central moiety consists of a benzene ring fused with two furan rings, which distinguishes it from more flexible phenethylamine analogues like DOB (4-bromo-2,5-dimethoxyamphetamine).[5] This structural rigidification is reported to significantly enhance binding affinity and potency at key serotonin receptors.[5] The structure is further characterized

by a bromine atom at the 8-position and an aminopropane side chain at the 4-position of the benzodifuran nucleus.[5]

Bromo-DragonFLY possesses a stereocenter, and its biological activity is highly dependent on the stereoisomer. The (R)-(-)-enantiomer is the more pharmacologically active and potent isomer, exhibiting a significantly higher binding affinity for serotonin receptors compared to the (S)-enantiomer.[1][5][8]

Data Presentation: Chemical and Physical Properties

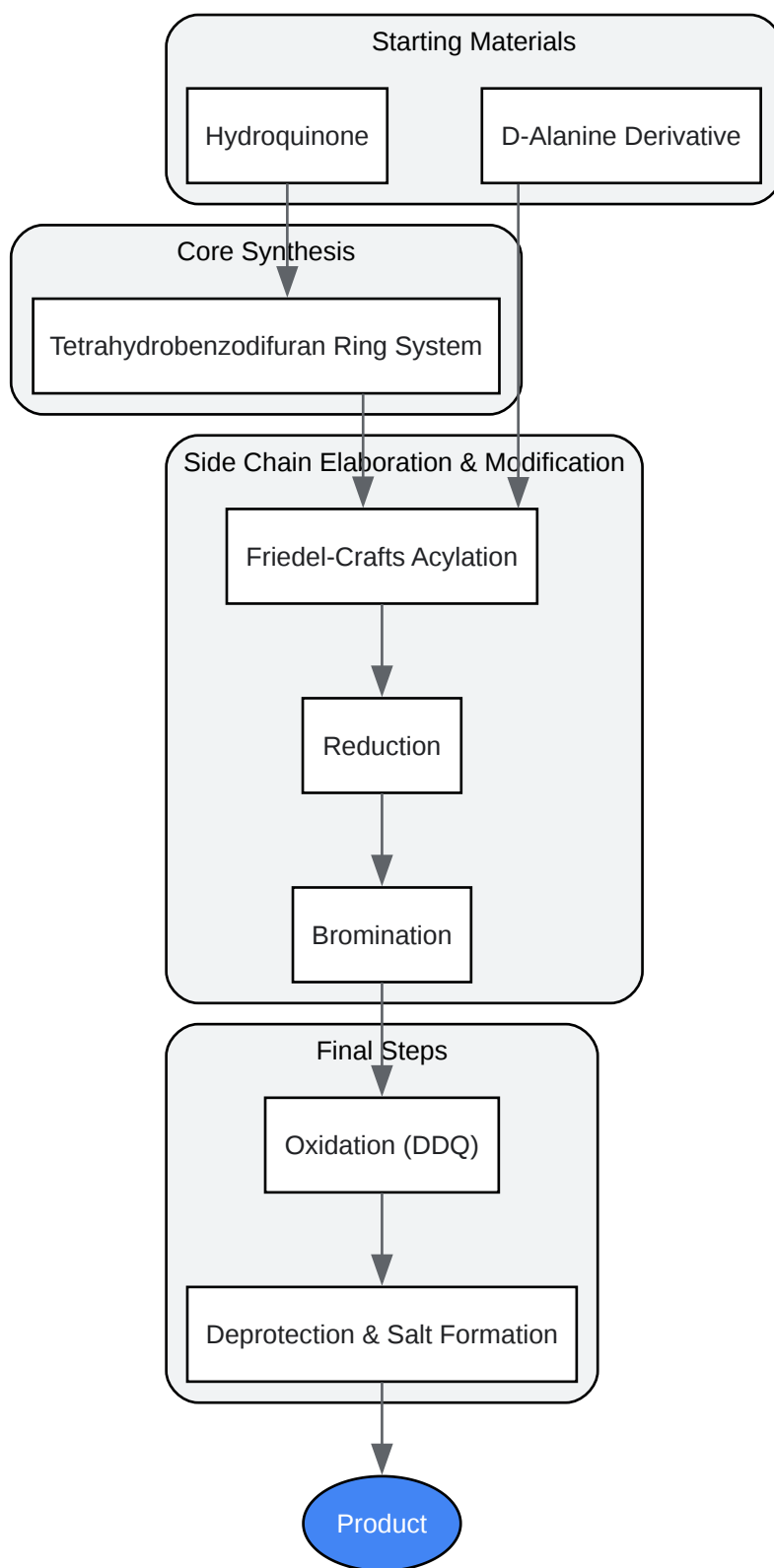
The key chemical and physical properties of **Bromo-DragonFLY** HCl are summarized in the table below.

| Property | Data |
|--------------------------------|--|
| IUPAC Name | 1-(4-Bromofuro[2,3-f][5]benzofuran-8-yl)propan-2-amine hydrochloride[5][9] |
| Synonyms | DOB-DFLY, BDF, B-DFLY, 3C-Bromo-Dragonfly[3][10] |
| Chemical Formula | C ₁₃ H ₁₂ BrNO ₂ · HCl[5][10] |
| Molar Mass | 330.6 g/mol [1][5][9][10] |
| Appearance | Crystalline solid[5][10] |
| UV λ _{max} (Methanol) | 225, 283, 295 nm[5][10] |
| CAS Number | 332012-24-5 (HCl salt)[9] |
| Purity | ≥98% (as per typical analytical standards)[10] |
| Solubility | Soluble in DMSO (5 mg/ml), DMF (1 mg/ml), Methanol (1 mg/ml)[10] |

Synthesis Overview

The synthesis of **Bromo-DragonFLY** is a complex, multi-step process that requires sophisticated chemical knowledge and equipment.[11] Both racemic and enantiospecific synthetic routes have been developed.[3][5]

A common enantiospecific synthesis for the more active (R)-enantiomer begins with a derivative of D-alanine.^{[3][11]} This is reacted with the 2,3,6,7-tetrahydrobenzodifuran core in a Friedel-Crafts acylation.^{[3][11]} Subsequent steps involve the reduction of a keto group, para-bromination of the aromatic ring, and oxidation of the tetrahydrobenzodifuran rings to the fully aromatic benzodifuran system, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).^{[3][11]} The final step involves the removal of any protecting groups and conversion to the hydrochloride salt.^[11]



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Simplified Enantiospecific Synthesis Workflow for (R)-**Bromo-DragonFLY**.

Pharmacology

Mechanism of Action

The primary pharmacological activity of **Bromo-DragonFLY** is mediated through its potent agonist activity at serotonin (5-HT) receptors.[8][12] It is a potent full agonist of the 5-HT_{2A}, 5-HT_{2B}, and 5-HT_{2C} receptors.[3] The hallucinogenic effects are primarily attributed to its activation of the 5-HT_{2A} receptor.[1][8]

In addition to its serotonergic activity, **Bromo-DragonFLY** is also a potent competitive inhibitor of monoamine oxidase A (MAO-A).[3][7][13] This inhibition may contribute to its overall pharmacological profile and potential for drug interactions. Some evidence also suggests it acts as an agonist at α 1-adrenergic receptors, which could explain the severe vasoconstriction observed in toxic exposures.[1][4]

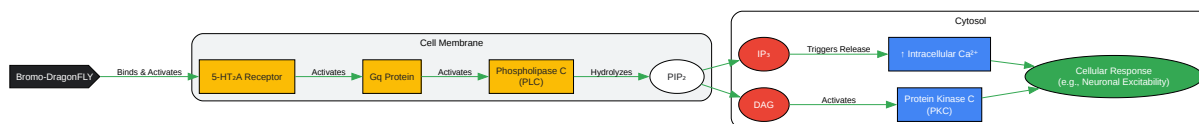
Data Presentation: Receptor Binding Affinities

The binding affinities (K_i) of racemic **Bromo-DragonFLY** for human serotonin receptors are presented below. Lower K_i values indicate higher binding affinity.

| Receptor Target | Binding Affinity (K _i) |
|------------------------------------|------------------------------------|
| 5-HT _{2A} | 0.04 nM[3][5][6] |
| 5-HT _{2C} | 0.02 nM[3][5] |
| 5-HT _{2B} | 0.19 nM[3][5] |
| MAO-A Inhibition (K _i) | 0.352 μ M[7][13] |

Signaling Pathway Visualization

Activation of the 5-HT_{2A} receptor by **Bromo-DragonFLY** initiates a Gq-coupled protein signaling cascade, leading to downstream cellular effects.



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Bromo-DragonFLY-induced 5-HT_{2A} receptor signaling pathway.

Pharmacokinetics and Metabolism

In silico studies predict that **Bromo-DragonFLY** has high gastrointestinal absorption and the potential to penetrate the blood-brain barrier, which is consistent with its potent central effects. [14][15] A key pharmacokinetic feature is its remarkable resistance to metabolism. In vitro studies using human liver microsomes and cytosol found that **Bromo-DragonFLY** was not metabolized. [7][13] This metabolic stability is a likely contributor to its prolonged duration of action, which can last for several days. [6][7] The primary route of excretion is predicted to be renal. [14][15]

Analytical Methodologies

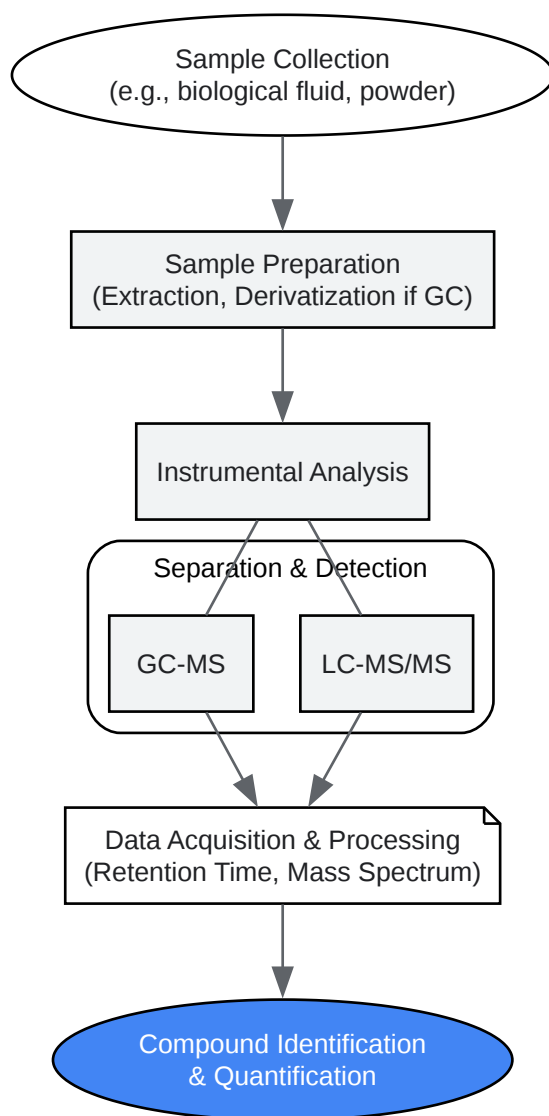
The identification and quantification of **Bromo-DragonFLY** in both bulk samples and biological matrices rely on modern analytical techniques.

Experimental Protocols

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a robust method for analyzing **Bromo-DragonFLY**, often requiring derivatization to improve its volatility and chromatographic properties. Analysis is typically performed on capillary columns such as DB-1 MS or DB-5 MS. [5] Identification is based on the compound's retention time and its characteristic mass spectrum. [5]
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** LC-MS/MS is the preferred method for quantifying **Bromo-DragonFLY** in biological fluids due to its high

sensitivity and selectivity, allowing for detection at very low concentrations.[5] The method typically employs a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[5]

- Other Techniques:
 - Ultraviolet-Visible (UV-Vis) Spectrophotometry: The benzodifuran chromophore of **Bromo-DragonFLY** exhibits distinct absorption maxima at 225, 283, and 295 nm, which can be used for identification and quantification in solution.[5][10]
 - Thin Layer Chromatography (TLC): TLC can be used for the separation and preliminary identification of **Bromo-DragonFLY**, with visualization under UV light.[5]



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General analytical workflow for **Bromo-DragonFLY** identification.

Toxicology

Bromo-DragonFLY has a high toxicity profile in humans, with numerous reports of severe adverse effects and fatalities.[3][4][10] Its high potency and long duration of action increase the risk of overdose.[3] The most significant toxic effect is potent vasoconstriction, which can lead to limb ischemia and necrosis.[4][7][13] Other reported adverse effects include agitation, tachycardia, hypertension, seizures, hyperthermia, and organ failure.[1][4][16]

In silico toxicological studies predict a significant risk of cardiotoxicity, potentially related to the inhibition of the hERG channel, and notable acute toxicity.[17] These models also suggest a low likelihood of genotoxic potential.[17]

Conclusion

Bromo-DragonFLY HCl is a structurally unique and pharmacologically potent psychedelic substance. Its rigid benzodifuran core contributes to its exceptionally high affinity for serotonin receptors, particularly the 5-HT_{2A} subtype, making it one of the most potent agonists known.[5] Its resistance to metabolism results in a prolonged and intense duration of action, which, combined with its potent vasoconstrictive effects, presents significant toxicological risks.[7][13] The detailed chemical, pharmacological, and analytical data presented in this guide underscore the importance of **Bromo-DragonFLY** as a powerful tool for neuropharmacological research while also highlighting the considerable dangers associated with its non-clinical use.

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- To cite this document: BenchChem. [Chemical structure and properties of Bromo-DragonFLY HCl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250283#chemical-structure-and-properties-of-bromo-dragonfly-hcl]

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